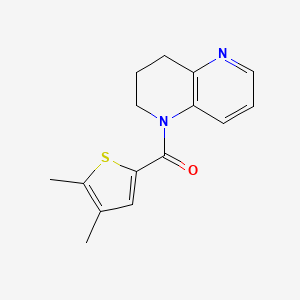
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4,5-dimethylthiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4,5-dimethylthiophen-2-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of naphthyridine derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4,5-dimethylthiophen-2-yl)methanone is not fully understood. However, it has been proposed that the compound acts as an inhibitor of the enzymes mentioned above by binding to their active sites. This leads to a decrease in the activity of the enzymes, which in turn reduces the levels of the neurotransmitters that they degrade. As a result, the levels of these neurotransmitters are increased, leading to an improvement in the symptoms of the diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body. In addition, it has been reported to have neuroprotective effects, which can protect neurons from damage and death.
実験室実験の利点と制限
One of the advantages of using 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4,5-dimethylthiophen-2-yl)methanone in lab experiments is that it is relatively easy to synthesize. This makes it a cost-effective compound to use in research. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the research on 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4,5-dimethylthiophen-2-yl)methanone. One direction is to further investigate its mechanism of action, which can help in the development of more effective drugs. Another direction is to study its effects on other enzymes and neurotransmitters, which can broaden its potential applications. Additionally, its potential as a therapeutic agent for other diseases, such as cancer and diabetes, can also be explored.
合成法
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4,5-dimethylthiophen-2-yl)methanone can be synthesized using different methods. One of the methods involves the reaction of 4,5-dimethyl-2-mercaptobenzaldehyde with 2-amino-4-chloro-3-cyanopyridine in the presence of potassium carbonate and copper powder. The reaction is carried out in ethanol at reflux temperature for 24 hours, and the product is obtained after purification using column chromatography.
科学的研究の応用
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4,5-dimethylthiophen-2-yl)methanone has been studied for its potential as a therapeutic agent. It has been shown to exhibit inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of Alzheimer's disease, Parkinson's disease, and depression, respectively. Therefore, this compound has the potential to be developed as a drug for the treatment of these diseases.
特性
IUPAC Name |
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4,5-dimethylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-9-14(19-11(10)2)15(18)17-8-4-5-12-13(17)6-3-7-16-12/h3,6-7,9H,4-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRAXCIQIORKON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCCC3=C2C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7508448.png)

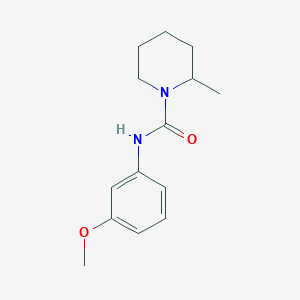
![1-{4-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7508480.png)
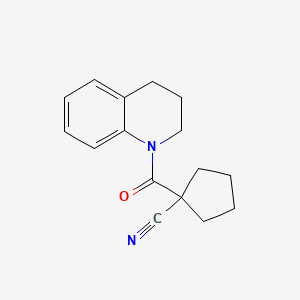

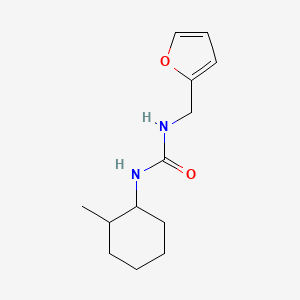

![(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7508497.png)
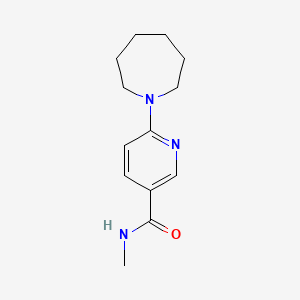
![1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7508521.png)
![1-[2-(3,4-dimethylphenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508524.png)
